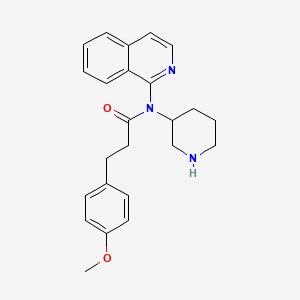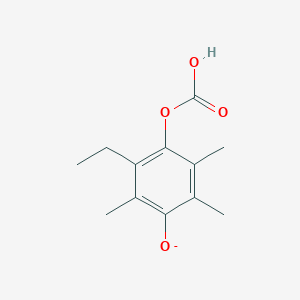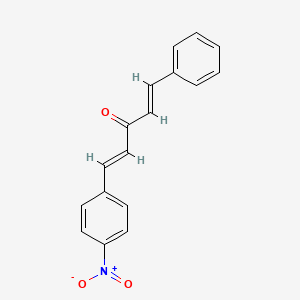
Glycyl-L-histidyl-L-histidyl-L-prolylglycine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Glycyl-L-histidyl-L-histidyl-L-prolylglycine is a peptide composed of glycine, L-histidine, L-histidine, L-proline, and glycine residues. This compound is of interest due to its potential biological activities and applications in various fields such as biochemistry, pharmacology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-L-histidyl-L-histidyl-L-prolylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Resin Loading: The initial amino acid (glycine) is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.
Coupling: The next amino acid (L-histidine) is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (L-histidine, L-proline, glycine).
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. Purification methods such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product.
化学反应分析
Types of Reactions
Glycyl-L-histidyl-L-histidyl-L-prolylglycine can undergo various chemical reactions, including:
Oxidation: The histidine residues can be oxidized under certain conditions.
Reduction: Disulfide bonds, if present, can be reduced.
Substitution: Amino groups can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Alkyl halides or acyl chlorides for amino group substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of histidine residues can lead to the formation of oxo-histidine derivatives.
科学研究应用
Glycyl-L-histidyl-L-histidyl-L-prolylglycine has several scientific research applications:
Biochemistry: Used as a model peptide to study protein folding and interactions.
Pharmacology: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its role in wound healing and tissue regeneration.
Industry: Utilized in the development of peptide-based drugs and cosmetic products.
作用机制
The mechanism of action of Glycyl-L-histidyl-L-histidyl-L-prolylglycine involves its interaction with specific molecular targets and pathways. The histidine residues can bind to metal ions, influencing redox reactions and enzyme activities. The proline residue may contribute to the peptide’s structural stability and interaction with other biomolecules.
相似化合物的比较
Similar Compounds
Glycyl-L-histidyl-L-lysine: Another peptide with similar biological activities, known for its role in skin regeneration and anti-inflammatory effects.
Glycyl-L-histidyl-L-histidyl-L-proline: Similar structure but lacks the terminal glycine residue.
Uniqueness
Glycyl-L-histidyl-L-histidyl-L-prolylglycine is unique due to its specific sequence and combination of amino acids, which confer distinct biological properties. The presence of two histidine residues enhances its metal-binding capacity, while the proline residue contributes to its structural stability.
属性
CAS 编号 |
742068-36-6 |
|---|---|
分子式 |
C21H29N9O6 |
分子量 |
503.5 g/mol |
IUPAC 名称 |
2-[[(2S)-1-[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]acetic acid |
InChI |
InChI=1S/C21H29N9O6/c22-6-17(31)28-14(4-12-7-23-10-26-12)19(34)29-15(5-13-8-24-11-27-13)21(36)30-3-1-2-16(30)20(35)25-9-18(32)33/h7-8,10-11,14-16H,1-6,9,22H2,(H,23,26)(H,24,27)(H,25,35)(H,28,31)(H,29,34)(H,32,33)/t14-,15-,16-/m0/s1 |
InChI 键 |
MZTQAQLQAONSRN-JYJNAYRXSA-N |
手性 SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CC3=CN=CN3)NC(=O)CN)C(=O)NCC(=O)O |
规范 SMILES |
C1CC(N(C1)C(=O)C(CC2=CN=CN2)NC(=O)C(CC3=CN=CN3)NC(=O)CN)C(=O)NCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3aR)-2-(1-azabicyclo[2.2.2]octan-3-yl)-3a,4,5,6-tetrahydro-3H-benzo[de]isoquinolin-1-one](/img/structure/B15157868.png)



![N-{[2-Methoxy-6-(methoxymethoxy)phenyl]methylidene}hydroxylamine](/img/structure/B15157894.png)
![2-[2-amino-3-(1H-imidazol-4-yl)propanamido]-5-carbamimidamidopentanoic acid hydrochloride](/img/structure/B15157897.png)
![2-[(Tert-butoxycarbonyl)amino]-3-(2-carbamoylphenyl)propanoic acid](/img/structure/B15157902.png)


![[2,3,4,5,6-Pentakis(sulfomethyl)phenyl]methanesulfonic acid;dodecahydrate](/img/structure/B15157932.png)




